molecular formula C14H10N2O3 B8710208 4(1H)-Quinazolinone,8-hydroxy-2-(4-hydroxyphenyl)-(9ci)

4(1H)-Quinazolinone,8-hydroxy-2-(4-hydroxyphenyl)-(9ci)

Cat. No. B8710208
M. Wt: 254.24 g/mol
InChI Key: KZLPIRPQDKFMRG-UHFFFAOYSA-N
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Patent
US06156739

Procedure details

8-Methoxy-2-(4'-methoxyphenyl)quinazolin-4-[3 H]-one (0.2 g, 0.71 mmol) was suspended in a 1.0 M solution of BBr3 in DCM (2.2 ml), to give a yellow suspension, which was gently refluxed for 48 hours. The solvent was directly distilled from the reaction vessel to leave a yellow/brown solid, which was hydrolysed with 10% aq. NaOH solution to give a bright yellow, clear solution. The solution was neutralised with 1.0 M aqueous HCl whereupon a cream precipitate formed, which was collected by filtration. The filtrate was extracted into EtOAc. The organic layers were combined, dried (MgSO4) and filtered. The solvent was removed under vacuum to leave a cream solid. Both products were combined (after comparison by TLC) and recrystallised from methanol (0.08 g, 0.33 mmol, 47%), m.p. 288-290° C.
Quantity
0.2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.08 g
Type
reactant
Reaction Step Six
Name
Quantity
2.2 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[N:11]=[C:10]([C:13]1[CH:18]=[CH:17][C:16]([O:19]C)=[CH:15][CH:14]=1)[NH:9][C:8]2=[O:21].B(Br)(Br)Br.[OH-].[Na+].Cl.CO>C(Cl)Cl>[OH:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[N:11]=[C:10]([C:13]1[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=1)[NH:9][C:8]2=[O:21] |f:2.3|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
COC=1C=CC=C2C(NC(=NC12)C1=CC=C(C=C1)OC)=O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0.08 g
Type
reactant
Smiles
CO
Step Seven
Name
Quantity
2.2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a yellow suspension, which
TEMPERATURE
Type
TEMPERATURE
Details
was gently refluxed for 48 hours
Duration
48 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was directly distilled from the reaction vessel
CUSTOM
Type
CUSTOM
Details
to leave a yellow/brown solid, which
CUSTOM
Type
CUSTOM
Details
to give a bright yellow, clear solution
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
which was collected by filtration
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted into EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to leave a cream solid

Outcomes

Product
Name
Type
Smiles
OC=1C=CC=C2C(NC(=NC12)C1=CC=C(C=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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